molecular formula C6H15N3O B1385856 3-(Isopropylamino)propanohydrazide CAS No. 1040689-38-0

3-(Isopropylamino)propanohydrazide

Cat. No.: B1385856
CAS No.: 1040689-38-0
M. Wt: 145.2 g/mol
InChI Key: VOQHXEDSHYSPMW-UHFFFAOYSA-N
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Description

3-(Isopropylamino)propanohydrazide is a chemical compound of interest in scientific research. Suppliers provide this product to qualified researchers for laboratory investigations. The specific mechanism of action, primary research applications, and detailed pharmacological profile for this compound are areas of active exploration and should be verified by researchers through specialized databases and scientific literature. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(propan-2-ylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(10)9-7/h5,8H,3-4,7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQHXEDSHYSPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Isopropylamino Propanohydrazide and Analogues

General Principles of Hydrazide Synthesis

The formation of a hydrazide linkage is a cornerstone of many chemical syntheses. Several established methods can be employed, with the choice of route often depending on the nature of the starting materials and the desired purity of the final product.

A prevalent method involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction is typically performed under reflux conditions. For instance, a general approach involves heating an ester with hydrazine hydrate for a period of 0.5 to 2 hours, followed by reactive fractionation or distillation to remove alcohol and water byproducts, yielding the desired hydrazide. google.com The molar ratio of the ester to hydrazine hydrate is a critical parameter, often optimized around 1:1 to 1:1.5 to drive the reaction to completion. google.com

Another versatile technique is the direct reductive alkylation of hydrazine derivatives. This one-pot method allows for the introduction of alkyl groups onto the hydrazine moiety. For example, α-picoline-borane has been successfully used as a reducing agent to synthesize various N-alkylhydrazine derivatives. organic-chemistry.org This approach offers a straightforward pathway to substituted hydrazines, which can then be further functionalized.

More recently, methods utilizing activated amides have been developed. These reactions can proceed under mild, transition-metal-free conditions in an aqueous environment at room temperature, providing good yields of acyl hydrazides. organic-chemistry.org Furthermore, a three-component reaction involving activated amides, hydrazine, and a carbonyl compound can directly lead to the formation of hydrazones. organic-chemistry.org

The following table summarizes key aspects of these general synthetic principles.

Synthetic Method Key Reagents Typical Conditions Advantages Reference
Ester HydrazinolysisEster, Hydrazine HydrateReflux, 0.5-2 hoursHigh raw material utilization, no solvent required google.com
Reductive AlkylationHydrazine derivative, α-picoline-boraneOne-pot reactionDirect synthesis of N-alkylhydrazines organic-chemistry.org
From Activated AmidesActivated amide, HydrazineAqueous, 25 °C, transition-metal-freeMild conditions, good yields organic-chemistry.org

Specific Routes for Aminopropanohydrazide Derivatization

While a direct synthetic route for 3-(isopropylamino)propanohydrazide is not extensively documented, its synthesis can be inferred from established methods for creating analogous structures. The key challenge lies in the selective introduction of the isopropylamino group at the 3-position of the propanohydrazide backbone.

One plausible approach involves a Michael addition reaction. An acrylate (B77674) derivative, such as ethyl acrylate, could react with isopropylamine (B41738) to form ethyl 3-(isopropylamino)propanoate. This intermediate ester could then undergo hydrazinolysis with hydrazine hydrate, as described in the general principles, to yield the target compound, this compound.

Alternatively, a route starting from a suitable amino acid derivative could be envisioned. For example, a protected β-alanine derivative could be N-alkylated with an isopropyl group, followed by conversion of the carboxylic acid to the corresponding hydrazide.

The derivatization of hydrazides is also a viable strategy. A pre-formed propanohydrazide could potentially be functionalized. However, controlling the regioselectivity of the alkylation on the hydrazide nitrogen atoms would be a significant challenge.

The synthesis of related hydrazone derivatives often involves the condensation of a hydrazide with an aldehyde or ketone. For example, various hydrazones have been synthesized by refluxing a hydrazide with a suitable aldehyde in acetic acid. researchgate.net This highlights the reactivity of the terminal amino group of the hydrazide, which is crucial for further functionalization.

Microwave-Assisted Synthetic Approaches to Propanohydrazide Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology is particularly well-suited for the synthesis of heterocyclic compounds and has been applied to reactions involving hydrazides and their derivatives. nih.govmdpi.commdpi.com

For the synthesis of propanohydrazide analogues, microwave irradiation could significantly enhance the efficiency of several steps. For instance, the hydrazinolysis of an ester to form the hydrazide, which typically requires hours of reflux, could potentially be completed in minutes under microwave conditions.

Furthermore, the synthesis of pyrazole (B372694) derivatives, which share structural similarities with certain hydrazide reaction products, has been successfully achieved using microwave assistance. In one example, the heterocyclization of a β-ketonitrile with arylhydrazines was carried out under microwave irradiation at 120 °C for just 10 minutes, resulting in good yields of the desired 5-aminopyrazoles. mdpi.com This demonstrates the potential of MAOS to facilitate the construction of complex heterocyclic systems from hydrazide precursors.

The benefits of microwave-assisted synthesis in the context of preparing analogues are summarized in the table below.

Reaction Type Conventional Method Microwave-Assisted Method Key Advantage Reference
Benzimidazole Synthesis60 minutes, 61.4% yield5 minutes, 99.9% yieldReduced reaction time, increased yield mdpi.com
ProTide Analogue SynthesisLong reaction times2-150 times fasterSelective 5'-phosphoramidation nih.govrsc.org
Pyrazole SynthesisN/A10 minutes at 120 °CRapid heterocyclization mdpi.com

Aminocatalytic Strategies for Related Chemical Syntheses

Aminocatalysis has become a powerful strategy in modern organic synthesis, enabling the construction of complex molecules with high stereoselectivity. acs.orgnih.gov In the context of hydrazide-related chemistry, aminocatalysis, particularly through hydrazone activation, offers sophisticated pathways for derivatization.

The core principle involves the reaction of a hydrazone, formed from a hydrazide and a carbonyl compound, with an aminocatalyst. This generates a nucleophilic enamine-like species that can participate in various asymmetric transformations. acs.orgnih.gov For example, this strategy has been employed in asymmetric Friedel-Crafts reactions and [3+2] cycloadditions to synthesize complex heterocyclic scaffolds. acs.orgnih.gov

A notable application is the aminocatalytic cascade reaction for the synthesis of tetrahydroindolizines. acs.orgnih.gov In this process, a pyrrole-derived hydrazone bearing a Michael acceptor moiety reacts with α,β-unsaturated aldehydes in the presence of an aminocatalyst. The reaction proceeds through a Friedel-Crafts alkylation followed by an intramolecular Michael reaction, yielding the target products with excellent diastereoselectivity and enantioselectivity. acs.orgnih.gov

While not directly applied to the synthesis of this compound, these advanced aminocatalytic methods showcase the potential for creating highly functionalized and stereochemically complex analogues from hydrazide precursors. The ability to precisely control the stereochemical outcome is a significant advantage of this approach.

Advanced Structural Characterization and Spectroscopic Elucidation

X-ray Crystallographic Analysis of Propanohydrazide Derivatives

X-ray crystallography stands as a definitive method for determining the precise atomic and molecular structure of crystalline compounds. wikipedia.org This technique has been instrumental in providing unambiguous three-dimensional structural parameters for a variety of molecules. nih.gov

Determination of Molecular Geometry and Bond Parameters

X-ray diffraction studies on propanohydrazide derivatives allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data provides a fundamental understanding of the molecular architecture. For instance, crystallographic analysis reveals the typical bond lengths of C-C, C-N, N-N, and C=O bonds within the propanohydrazide core, as well as the geometry of the isopropylamino substituent. These parameters are essential for validating theoretical models of chemical bonding and understanding the molecule's intrinsic structural properties. wikipedia.org

Analysis of Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, π-Stacking)

The solid-state packing of propanohydrazide derivatives is governed by a network of intermolecular interactions. Hydrogen bonding is a dominant force, with the hydrazide and amino groups acting as hydrogen bond donors and the carbonyl oxygen and nitrogen atoms serving as acceptors. nih.govunito.it These interactions dictate the formation of specific supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. nih.gov

Conformational Analysis in the Solid State

X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. researchgate.net For flexible molecules like 3-(isopropylamino)propanohydrazide, which possesses several rotatable bonds, the observed conformation is the result of a balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice. Analysis of the torsion angles along the propanohydrazide backbone and around the isopropylamino group reveals the preferred spatial arrangement of the different molecular fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the methylene (B1212753) protons of the propane (B168953) chain, and the exchangeable protons of the NH and NH₂ groups. The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms.

Below is a table summarizing the expected NMR data for this compound.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Isopropyl CHSeptet~50-60
Isopropyl CH₃Doublet~20-25
CH₂ (adjacent to NH)Triplet~40-50
CH₂ (adjacent to C=O)Triplet~30-40
C=O-~170-180
NHBroad singlet-
NH₂Broad singlet-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: Sharp to somewhat broad bands in the region of 3300-3500 cm⁻¹ are characteristic of the N-H bonds in the primary amine (NH) and hydrazide (NH₂) groups. libretexts.orgpressbooks.publibretexts.org The secondary amine will show a single sharp peak, while the primary amine will exhibit two peaks. pressbooks.pub

C-H stretching: Absorptions around 2850-3000 cm⁻¹ arise from the C-H stretching vibrations of the isopropyl and propane groups. lumenlearning.com

C=O stretching: A strong, sharp absorption band in the range of 1670-1780 cm⁻¹ is a clear indicator of the carbonyl group in the hydrazide moiety. libretexts.orgpressbooks.pub

N-H bending: Bending vibrations of the N-H bonds typically appear in the region of 1550-1650 cm⁻¹.

The following table summarizes the characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine/HydrazideN-H Stretch3300-3500
AlkaneC-H Stretch2850-3000
CarbonylC=O Stretch1670-1780
Amine/HydrazideN-H Bend1550-1650

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. libretexts.orgalevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places. alevelchemistry.co.uk This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. libretexts.orgnih.gov

For this compound (C₆H₁₅N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. This data is essential for verifying the identity of the synthesized compound and ensuring its purity.

Computational and Theoretical Chemistry Investigations

Electronic Structure Elucidation via Density Functional Theory (DFT)

A DFT analysis of 3-(Isopropylamino)propanohydrazide would provide fundamental insights into its electronic structure. This method could be used to calculate the molecule's optimized geometry, total energy, and the distribution of electron density. Such calculations would be foundational for understanding the compound's stability and reactivity. However, specific studies detailing these parameters for this compound have not been found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting chemical reactivity. An analysis of this compound would involve calculating the energies of these orbitals and their energy gap. A smaller HOMO-LUMO gap generally suggests higher reactivity. Without specific research on this compound, the HOMO-LUMO gap and the localization of these orbitals on the molecular structure remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the this compound molecule. This would reveal the electrophilic and nucleophilic sites, crucial for predicting how the molecule would interact with other chemical species. The map would show regions of negative potential, likely around the nitrogen and oxygen atoms, and regions of positive potential. No published MEP maps for this specific compound are available.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for analyzing intermolecular interactions in the crystalline state. By mapping properties onto this surface, one can quantify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. A study of this compound would provide detailed information on its crystal packing and the forces governing its solid-state structure. Such an analysis has not been reported for this compound.

Investigation of Tautomeric Equilibria and Stability

This compound has the potential to exist in different tautomeric forms due to the presence of amide and hydrazide functional groups. Computational studies would be essential to determine the relative stabilities of these tautomers in different environments (gas phase and in solution). These calculations would provide insight into the predominant form of the molecule under various conditions. Currently, there is no available research on the tautomeric equilibria of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be employed to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure. However, no such computational spectroscopic studies have been published for this compound.

Chemical Reactivity and Derivatization Studies

Condensation Reactions to Form Hydrazones and Schiff Bases

The presence of a primary amine and a hydrazide functional group makes 3-(isopropylamino)propanohydrazide a versatile building block for condensation reactions. These reactions typically involve the nucleophilic attack of the nitrogen atom on a carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N).

When the hydrazide moiety of this compound reacts with aldehydes or ketones, it forms hydrazones. This reaction is a common and straightforward method for creating derivatives with a wide range of substituents, depending on the carbonyl compound used. researchgate.net The reaction can often be catalyzed by a small amount of acid, such as sulfuric acid or glacial acetic acid, in an alcoholic solvent to drive the reaction towards the formation of the hydrazone and achieve higher yields. researchgate.net

Similarly, the primary amino group in this compound can undergo condensation with carbonyl compounds to form Schiff bases. Schiff bases are compounds containing an azomethine group (-C=N-). The synthesis of Schiff bases from 3-formylchromone and various amines has been reported, demonstrating the general applicability of this reaction type. nih.gov

The formation of hydrazones and Schiff bases introduces new structural motifs and can significantly alter the chemical and physical properties of the parent molecule. These derivatives are often investigated for their potential biological activities and as intermediates in the synthesis of more complex molecules.

Cyclization Reactions to Synthesize Heterocyclic Scaffolds (e.g., Oxadiazoles, Pyrazoles)

The reactive functional groups of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions often involve the initial formation of an intermediate, such as a hydrazone, which then undergoes an intramolecular reaction to form a stable ring structure.

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. nih.gov A common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines using various dehydrating agents like phosphorus oxychloride. nih.gov Alternatively, the oxidative cyclization of N-acylhydrazones can also yield 1,3,4-oxadiazole (B1194373) derivatives. nih.govorganic-chemistry.org In the context of this compound, it could first be acylated and then condensed with a carbonyl compound to form an N-acylhydrazone, which could subsequently be cyclized to a 1,3,4-oxadiazole. Another approach involves the reaction of acylhydrazides with isothiocyanates in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and molecular oxygen to form 2-imino-1,3,4-oxadiazolines. nih.gov

Pyrazoles: Pyrazoles are five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms. nih.gov A widely used method for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govjocpr.com For this compound, the hydrazide moiety can react with a 1,3-diketone or a related species to form a pyrazole (B372694) ring. The reaction can proceed through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. Various catalysts and reaction conditions can be employed to control the regioselectivity of the reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org Multicomponent reactions involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine are also efficient methods for constructing polysubstituted pyrazoles. jocpr.com

The synthesis of these heterocyclic scaffolds from this compound opens up avenues for creating diverse molecular architectures with potential applications in various fields of chemistry.

Coordination Chemistry: this compound as a Ligand

The presence of multiple nitrogen and oxygen atoms with lone pairs of electrons makes this compound a potential multidentate ligand in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The coordination of ligands to a metal can significantly alter the chemical properties of both the ligand and the metal. preprints.org

Synthesis of Metal Complexes with Propanohydrazide Ligands

Metal complexes containing hydrazide-based ligands are synthesized by reacting a metal salt with the ligand in a suitable solvent. The specific reaction conditions, such as temperature, pH, and the nature of the metal salt and solvent, can influence the stoichiometry and structure of the resulting complex. For example, the synthesis of metal complexes with 3-aminopyridine (B143674) as a co-ligand has been reported, demonstrating the ability of amino-functionalized heterocycles to coordinate with various metal centers like Ni(II) and Co(II). elsevierpure.com Similarly, this compound can be expected to form stable complexes with a variety of transition metals and main group elements. The synthesis of such complexes would typically involve mixing stoichiometric amounts of the ligand and a metal salt, followed by isolation and purification of the product. columbia.edunih.gov

Structural Characterization of Coordination Compounds

The synthesized metal complexes are characterized using a range of spectroscopic and analytical techniques to determine their structure and bonding. These methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=O) upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution and to study the environment of the ligand's protons and carbons.

UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, which can provide information about the geometry around the metal center.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and the coordination geometry of the metal ion. elsevierpure.com

Elemental Analysis: To confirm the empirical formula of the complex. researchgate.net

The structural characterization of complexes with related ligands, such as those derived from 3-aminopyridine, has revealed various coordination modes, including monodentate and bridging, leading to the formation of mononuclear or polynuclear structures. elsevierpure.com

Ligand Design Principles and Metal Chelation

The design of a ligand is crucial for controlling the properties of the resulting metal complex. This compound possesses multiple potential donor atoms: the two nitrogen atoms of the hydrazide group, the carbonyl oxygen, and the nitrogen atom of the isopropylamino group. This allows it to act as a chelating ligand, binding to the metal center through multiple donor sites to form a stable ring-like structure known as a chelate.

The principles of Hard and Soft Acids and Bases (HSAB) can be applied to predict the preferential binding of the ligand's donor atoms to different metal ions. nih.gov For instance, the harder oxygen donor would be expected to bind more strongly to hard metal ions, while the softer nitrogen donors would prefer to coordinate with softer metal ions.

The flexibility of the propanohydrazide backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This can lead to the formation of complexes with different coordination numbers and geometries, such as octahedral or tetrahedral. The steric bulk of the isopropyl group can also influence the coordination environment around the metal center. columbia.edu

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound is also defined by its interactions with electrophiles and nucleophiles.

Reactions with Electrophiles: The nitrogen atoms in this compound, particularly the terminal nitrogen of the hydrazide and the nitrogen of the amino group, are nucleophilic due to the presence of lone pairs of electrons. These sites can react with a variety of electrophiles. For instance, they can be acylated by reacting with acid chlorides or anhydrides, or alkylated using alkyl halides. The reaction of nucleophiles with electrophiles is a fundamental process in organic chemistry, and the relative reactivity of different nucleophilic sites can often be predicted. nih.govnih.gov

Reactions with Nucleophiles: The carbonyl carbon of the hydrazide group in this compound is electrophilic and can be attacked by nucleophiles. However, this reactivity is generally lower compared to more reactive carbonyl compounds like aldehydes and ketones. Under certain conditions, the amide-like bond of the hydrazide could potentially be cleaved by strong nucleophiles through a nucleophilic acyl substitution reaction.

The presence of both nucleophilic and electrophilic centers within the same molecule allows for a rich and diverse reaction chemistry, enabling the synthesis of a wide array of derivatives.

Advanced Chemical Applications and Future Research Directions

Role as Versatile Synthons for Advanced Organic Molecules

The hydrazide moiety (–CO–NH–NH₂) is a cornerstone in synthetic organic chemistry, prized for its ability to serve as a precursor, or synthon, for a wide array of heterocyclic compounds. These heterocycles are scaffolds for many pharmaceuticals and functional materials. In the context of 3-(isopropylamino)propanohydrazide, the hydrazide group can react with various electrophiles to construct complex molecular architectures.

For instance, the reaction of hydrazides with dicarbonyl compounds, or their equivalents, is a classic route to five-membered heterocycles like pyrazoles. Similarly, cyclocondensation reactions with reagents such as carbon disulfide or phosgene (B1210022) derivatives can yield five-membered rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The synthesis of 1,3,4-oxadiazoles often proceeds by reacting a hydrazide with an orthoester or by cyclizing a diacylhydrazine intermediate. nih.gov The presence of the isopropylamino group adds another layer of functionality, allowing for further derivatization or influencing the compound's physical and chemical properties, such as solubility and reactivity.

The general utility of hydrazides as synthons is summarized in the table below, highlighting the potential pathways available for this compound.

Reagent ClassResulting HeterocycleReaction Type
1,3-Dicarbonyl CompoundsPyrazolesCyclocondensation
Carboxylic Acids / Acyl Chlorides1,3,4-Oxadiazoles (via diacylhydrazine)Acylation followed by Cyclodehydration
Orthoesters1,3,4-OxadiazolesCyclocondensation
Carbon Disulfide1,3,4-ThiadiazolesCyclocondensation
Isothiocyanates1,2,4-Triazole-thionesAddition-Cyclization
This table illustrates common synthetic routes starting from a hydrazide core, applicable to derivatives like this compound.

Application in Biomolecular Labeling and Crosslinking Chemistries

One of the most powerful and widely used applications of the hydrazide functional group is in bioconjugation—the chemical linking of two molecules, at least one of which is a biomolecule. The reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond is a cornerstone of this field. wikipedia.org This reaction is highly chemoselective and can be performed in aqueous buffers under mild, physiological conditions, making it ideal for modifying sensitive biological molecules. oup.com

In a typical application, aldehyde or ketone groups are introduced onto a target biomolecule. For example, the cis-diol groups of carbohydrates on glycoproteins can be oxidized with sodium periodate (B1199274) to generate reactive aldehydes. These can then be targeted by a hydrazide-containing probe, such as a fluorophore, biotin, or a drug molecule functionalized with a hydrazide linker. oup.com this compound could serve as the core of such a probe, where a reporter group is attached elsewhere on the molecule. The resulting hydrazone linkage is stable under most biological conditions, although it can be cleaved under acidic conditions, a property exploited in drug delivery systems designed to release payloads inside acidic cellular compartments like lysosomes. wikipedia.org

This bioorthogonal reaction strategy has been used for:

Protein Labeling: Attaching probes to proteins that have been engineered to contain an aldehyde or ketone. nih.gov

Glycoprotein Profiling: Covalently capturing oxidized glycoproteins onto a solid support functionalized with hydrazide groups for analysis. oup.com

Cell Surface Modification: Labeling live cells by reacting hydrazide probes with cell surface glycans. rsc.org

Radiopharmaceutical Development: Linking chelating agents for radioactive metals like Technetium-99m to biomolecules for imaging applications. researchgate.netnih.gov

The reaction's efficiency can be enhanced through aniline (B41778) catalysis, which accelerates the rate-limiting dehydration step of hydrazone formation. oup.com

Strategies for Designing Novel Propanohydrazide-Based Chemical Tools

The design of new chemical tools based on the propanohydrazide scaffold involves strategic modifications to tailor the molecule for specific functions. For this compound, design strategies can be broadly categorized into two areas: modification of the core structure and appendage of functional moieties.

Core Structure Modification: The isopropyl group on the amine is a key point for modification. Replacing it with other alkyl or aryl groups can fine-tune properties such as:

Solubility: Introducing polar groups (e.g., hydroxyls, ethers) can increase water solubility, which is crucial for biological applications. nih.gov

Steric Hindrance: Altering the size of the substituent can influence how the molecule interacts with binding partners or its accessibility for further reactions.

Pharmacokinetics: Modifying the lipophilicity and metabolic stability of the molecule can control its distribution and lifetime in a biological system.

Appendage of Functional Moieties: The propanohydrazide can act as a linker to which various functional units are attached. The secondary amine provides a convenient handle for acylation or alkylation to introduce these units without consuming the primary hydrazide group needed for conjugation. Examples include:

Reporter Groups: Attaching fluorophores (e.g., BODIPY, Alexa Fluor) or affinity tags (e.g., biotin) to create probes for detecting and isolating biological targets. oup.com

Crosslinking Agents: Designing molecules with two reactive ends, such as a hydrazide and another group (e.g., an N-hydroxysuccinimide ester), to link two different biomolecules.

Drug-Linker Conjugates: Using the hydrazide as the attachment point for antibody-drug conjugates (ADCs), where the hydrazone bond provides a stable linkage in circulation but allows for drug release in the target cell. wikipedia.org

These design principles allow for the rational development of a diverse library of chemical tools from a single, versatile propanohydrazide scaffold.

Green Chemistry Approaches in Propanohydrazide Synthesis

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to design processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com The synthesis of hydrazides, traditionally involving activated carboxylic acid derivatives and hydrazine (B178648) hydrate (B1144303) in organic solvents, can be improved using green chemistry principles.

Key green strategies applicable to the synthesis of this compound and its derivatives include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally benign alternatives such as water, ethanol, or supercritical CO₂. jddhs.comyoutube.com

Catalysis over Stoichiometric Reagents: Employing catalysts to improve efficiency and reduce waste. For example, organocatalysts like L-proline have been used for the efficient synthesis of hydrazide derivatives under mild conditions. mdpi.com Biocatalysis, using enzymes, offers high selectivity and operates in aqueous media at ambient temperatures.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry (grinding) can dramatically reduce reaction times and energy consumption compared to conventional heating. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The following table compares conventional and green approaches for hydrazide synthesis.

Synthesis AspectConventional ApproachGreen Chemistry Approach
Solvent Dichloromethane, Chloroform, DMFWater, Ethanol, Supercritical CO₂, Solvent-free
Catalyst Often requires stoichiometric activating agentsOrganocatalysts (e.g., L-proline), Biocatalysts (enzymes)
Energy Input Prolonged heating (reflux)Microwave irradiation, Ultrasound, Mechanical grinding
Waste Significant solvent and byproduct wasteReduced waste, potential for catalyst recycling
This table highlights the shift towards more sustainable practices in chemical synthesis, which are applicable to propanohydrazides.

Adopting these methods can lead to more sustainable, cost-effective, and safer manufacturing processes for hydrazide-based compounds. researchgate.net

Emerging Computational Strategies for Hydrazide Research

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the simulation of chemical processes. These in silico methods accelerate research and reduce the need for resource-intensive laboratory experiments. For hydrazide derivatives, several computational strategies are particularly relevant.

Density Functional Theory (DFT): DFT calculations are used to investigate the fundamental electronic structure of hydrazide molecules. This allows researchers to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

Molecular Docking: This technique simulates the binding of a small molecule (ligand), such as a hydrazide derivative, to the active site of a macromolecular target, typically a protein or enzyme. Docking studies can predict the preferred binding orientation and estimate the binding affinity, providing crucial insights for drug design. mdpi.com For example, a novel hydrazide could be docked into the active site of an enzyme to evaluate its potential as an inhibitor. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its target. This can reveal the stability of the ligand-protein complex and identify key interactions that are maintained over the simulation period. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com Early prediction of these pharmacokinetic and toxicological profiles helps to identify promising drug candidates and flag potential liabilities before synthesis.

Computational MethodApplication in Hydrazide ResearchKey Insights
Density Functional Theory (DFT)Structure optimization, electronic property analysisMolecular geometry, reactivity, spectral properties
Molecular DockingPredicting binding modes with biological targetsBinding affinity, ligand-protein interactions
Molecular Dynamics (MD)Assessing the stability of ligand-receptor complexesDynamic behavior, stability of interactions
ADMET PredictionIn silico evaluation of drug-like propertiesPharmacokinetics, potential toxicity
This table summarizes key computational techniques and their utility in the study and design of hydrazide-based compounds.

These computational approaches provide a powerful framework for understanding the behavior of hydrazides and for the rational design of new molecules with desired properties, from advanced materials to novel therapeutics.

Q & A

Q. How can the synthesis of 3-(Isopropylamino)propanohydrazide be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reagent Selection : Use phenyl hydrazine derivatives as starting materials, and adjust molar ratios to minimize side products (e.g., via nucleophilic substitution or condensation reactions) .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C for hydrazide formation) and solvent polarity (e.g., ethanol/water mixtures) to enhance reaction efficiency .
  • Purification : Employ column chromatography or recrystallization using ethanol/hexane mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Validate structure using 1H^1H-NMR (to confirm hydrazide NH peaks at δ 8.5–9.5 ppm) and FT-IR (amide C=O stretch at ~1650 cm1^{-1}) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve the isopropyl group (δ 1.0–1.5 ppm for CH3_3) and hydrazide backbone .
  • IR : Identify characteristic peaks for NH (3200–3400 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) groups .
  • Chromatography :
  • HPLC : Utilize reverse-phase columns with UV detection (λ = 254 nm) to assess purity .
  • TLC : Monitor reaction progress using silica plates and ninhydrin staining for hydrazide detection .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks. Analyze degradation via HPLC to quantify impurities .
  • Light Sensitivity : Store samples in amber glass vials (to prevent photodegradation) and compare with transparent containers under UV light .
  • Long-Term Stability : Monitor pH-dependent hydrolysis (e.g., in buffers from pH 3–9) using LC-MS to identify breakdown products .

Q. What in vitro toxicity screening approaches are applicable for this compound?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin assays in HEK-293 or HepG2 cells, with IC50_{50} calculations to assess cytotoxicity .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction) .
  • Mitochondrial Toxicity : Measure ATP production and ROS levels via luminescence and DCFDA probes, respectively .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use software like GROMACS with CHARMM force fields to model interactions in aqueous solutions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at the carbonyl group) .
  • Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to identify potential bioactive conformers .

Q. What experimental strategies resolve contradictions between theoretical and observed reaction mechanisms?

  • Methodological Answer :
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazide to track nitrogen migration in reaction intermediates via 15N^{15}N-NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Cross-Validation : Combine computational IR spectra (from Gaussian) with experimental data to validate intermediate structures .

Q. How can researchers determine the in vivo pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Animal Studies : Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals and quantify via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronidation or oxidation products) .
  • Tissue Distribution : Perform whole-body autoradiography or homogenate analysis to assess organ-specific accumulation .

Q. How should discrepancies in reported physicochemical data (e.g., solubility, logP) be analyzed?

  • Methodological Answer :
  • Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 PBS for solubility) to minimize variability .
  • Statistical Analysis : Apply ANOVA to compare logP values (e.g., shake-flask vs. HPLC-derived) and identify systematic errors .
  • Inter-Lab Collaboration : Share samples with independent labs to validate purity and analytical methods .

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Feasible Synthetic Routes

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3-(Isopropylamino)propanohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.